Cas no 867367-02-0 (4-Fluoro-3,5-dimethylbenzonitrile)

4-Fluoro-3,5-dimethylbenzonitrile structure
867367-02-0 structure
4-Fluoro-3,5-dimethylbenzonitrile
867367-02-0
C9H8FN
149.164925575256
MFCD09832248
855459
20111764

4-Fluoro-3,5-dimethylbenzonitrile Properties

Names and Identifiers

    • 4-Fluoro-3,5-dimethylbenzonitrile
    • 3,5-diMethyl-4-fluorobenzonitrile
    • Benzonitrile, 4-fluoro-3,5-dimethyl-
    • WT065
    • 3645AC
    • SBB086638
    • CM13060
    • AS05843
    • 4-fluoro-3,5-dimethylbenzenecarbonitrile
    • ST2405788
    • Z2680629442
    • 4-Fluoro-3,5-dimethylbenzonitrile (ACI)
    • +Expand
    • MFCD09832248
    • GBFXDVCTTXEAQJ-UHFFFAOYSA-N
    • 1S/C9H8FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
    • N#CC1C=C(C)C(F)=C(C)C=1

Computed Properties

  • 0
  • 2
  • 0
  • 11
  • 169
  • 23.8

4-Fluoro-3,5-dimethylbenzonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GYNW-250mg
3,5-diMethyl-4-fluorobenzonitrile
867367-02-0 98%
250mg
$6.00 2024-04-21
A2B Chem LLC
AH90620-250mg
4-Fluoro-3,5-dimethylbenzonitrile
867367-02-0 98%
250mg
$6.00 2024-04-19
Aaron
AR00GYW8-250mg
3,5-diMethyl-4-fluorobenzonitrile
867367-02-0 98%
250mg
$5.00
abcr
AB264203-1 g
4-Fluoro-3,5-dimethylbenzonitrile, 97%; .
867367-02-0 97%
1g
€104.20 2023-04-27
Alichem
A010009979-250mg
3,5-Dimethyl-4-fluorobenzonitrile
867367-02-0 97%
250mg
$470.40 2023-08-31
Ambeed
A138431-250mg
4-Fluoro-3,5-dimethylbenzonitrile
867367-02-0 98%
250mg
$7.0 2024-05-28
Apollo Scientific
PC52041-1g
3,5-Dimethyl-4-fluorobenzonitrile
867367-02-0 98%
1g
£22.00 2024-07-28
Crysdot LLC
CD12022253-25g
4-Fluoro-3,5-dimethylbenzonitrile
867367-02-0 98%
25g
$411
Enamine
EN300-107063-0.05g
4-fluoro-3,5-dimethylbenzonitrile
867367-02-0 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D297198-10g
4-Fluoro-3,5-dimethylbenzonitrile
867367-02-0 97%
10g
$850 2022-09-06

4-Fluoro-3,5-dimethylbenzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  Cesium fluoride Solvents: Toluene ;  24 h, 50 °C
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: Toluene ;  5 min, rt
1.3 50 °C; 30 min, 180 °C
Reference
One-Pot, Two-Step, Microwave-Assisted Palladium-Catalyzed Conversion of Aryl Alcohols to Aryl Fluorides via Aryl Nonaflates
Wannberg, Johan; et al, Journal of Organic Chemistry, 2013, 78(8), 4184-4189

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 5 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
1,4-Dicarbofunctionalization of 4-Fluoroaryl Grignard and Lithium Reagents with Disubstituted Malononitriles
Malapit, Christian A.; et al, Journal of Organic Chemistry, 2017, 82(9), 4993-4997

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: Toluene ;  20 min, 120 °C
Reference
Accelerating Palladium-Catalyzed C-F Bond Formation: Use of a Microflow Packed-Bed Reactor
Noel, Timothy; et al, Angewandte Chemie, 2011, 50(38), 8900-8903

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C; 80 °C → rt
1.2 Catalysts: Cupric nitrate ,  Cesium fluoride Solvents: Methanol ,  Water ;  3 h, 100 °C; 100 °C → rt
Reference
Cyanation of Arenes via Iridium-Catalyzed Borylation
Liskey, Carl W.; et al, Journal of the American Chemical Society, 2010, 132(33), 11389-11391

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Silver fluoride Catalysts: Acetylglycine ,  Palladium diacetate ,  3-(Trifluoromethyl)quinoline Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 min, rt; rt → 90 °C; 18 h, 90 °C
Reference
Dual Ligand-Enabled Nondirected C-H Cyanation of Arenes
Chen, Hao; et al, ACS Catalysis, 2019, 9(3), 1979-1984

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Acetylglycinamide ,  Silver fluoride Catalysts: Palladium diacetate ,  3-(Trifluoromethyl)quinoline Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 min, rt; 18 h, 90 °C
Reference
Dual ligand-enabled nondirected C-H cyanation of arenes
Chen, Hao; et al, ChemRxiv, 2018, 1, 1-4

4-Fluoro-3,5-dimethylbenzonitrile Raw materials

4-Fluoro-3,5-dimethylbenzonitrile Preparation Products

4-Fluoro-3,5-dimethylbenzonitrile Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:867367-02-0)
TANG SI LEI
15026964105
2881489226@qq.com

4-Fluoro-3,5-dimethylbenzonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:867367-02-0)4-Fluoro-3,5-dimethylbenzonitrile
A856424
99%
25g
174.0